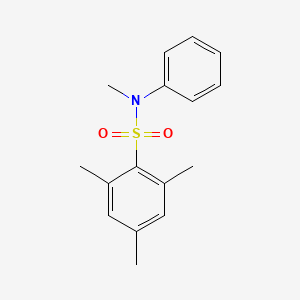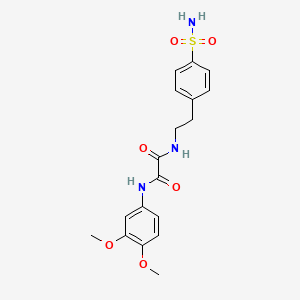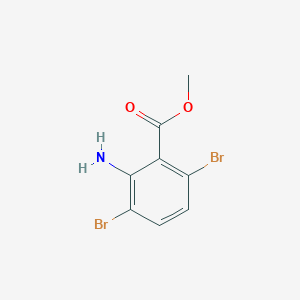
N,2,4,6-tetramethyl-N-phenylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,2,4,6-tetramethyl-N-phenylbenzenesulfonamide” is a chemical compound with the molecular formula C16H19NO2S and a molecular weight of 289.39 . It is also known by other names such as “2,4,6,N-TETRAMETHYLBENZENESULFONANILIDE” and "Benzenesulfonamide, N,2,4,6-tetramethyl-N-phenyl-" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzenesulfonamide core with four methyl groups at the 2, 4, and 6 positions and a phenyl group attached to the nitrogen atom .Wissenschaftliche Forschungsanwendungen
1. Cancer Therapeutics
One application of N,2,4,6-tetramethyl-N-phenylbenzenesulfonamide and its analogs is in cancer therapeutics. A study by Mun et al. (2012) investigated the structure-activity relationships of various arylsulfonamide analogs. They found that specific modifications to this compound could inhibit the hypoxia-inducible factor-1 (HIF-1) pathway, which is significant in antagonizing tumor growth in cancer.
2. Chemical Properties and Reactions
The chemical properties and reactions of this compound are another area of research. For instance, Mansfeld et al. (2004) focused on the dissociation constants of substituted N-phenylbenzenesulfonamides, which provides insights into their chemical behavior and potential applications in various reactions.
3. Material Science and Catalysis
In material science and catalysis, the use of this compound derivatives shows promise. Işci et al. (2014) explored sulfonamide-substituted iron phthalocyanines, highlighting their stability under oxidative conditions and potential in the oxidation of olefins.
4. Synthesis of Pharmaceuticals
This compound also plays a role in the synthesis of pharmaceuticals. Yu et al. (2022) developed a method for the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives, showcasing the versatility of this compound in creating valuable pharmaceutical intermediates.
5. Spectroscopy and Molecular Analysis
Research in spectroscopy and molecular analysis of this compound is another significant area. Govindarasu et al. (2014) synthesized and analyzed N-phenylbenzenesulfonamide, using spectroscopic techniques and density functional theory calculations, which is crucial for understanding its molecular properties and potential applications.
6. Antibacterial and Antifungal Activities
Finally, the antibacterial and antifungal activities of this compound derivatives have been studied. Eren et al. (2018) investigated the structural characterization and antimicrobial activities of a disulfonimide derivative, showing its potential in combating bacterial and fungal infections.
Eigenschaften
IUPAC Name |
N,2,4,6-tetramethyl-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-12-10-13(2)16(14(3)11-12)20(18,19)17(4)15-8-6-5-7-9-15/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYFHURSCVIIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54437-72-8 |
Source


|
| Record name | 2,4,6,N-TETRAMETHYLBENZENESULFONANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2423727.png)



![ethyl 6-(4-tert-butylphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2423732.png)
![N-cyclopentyl-2-[[6-(2-pyridinyl)-3-pyridazinyl]thio]acetamide](/img/structure/B2423733.png)

![N-cyclohexyl-3-(2-(3-methoxybenzyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2423735.png)


![propan-2-yl 2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetate](/img/structure/B2423739.png)


